Clonazepam-d4

Descripción general

Descripción

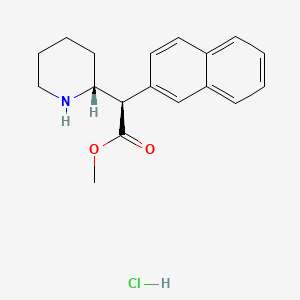

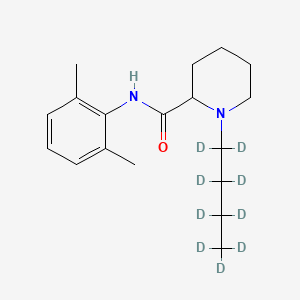

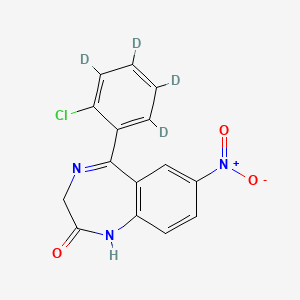

Clonazepam-d4 is a deuterated form of clonazepam, a long-acting benzodiazepine. It is primarily used as an internal standard in various analytical applications, including liquid chromatography and gas chromatography coupled with mass spectrometry. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotope that is useful in forensic analysis, clinical toxicology, and urine drug testing .

Aplicaciones Científicas De Investigación

Clonazepam-d4 has a wide range of scientific research applications:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of clonazepam in various samples.

Biology: Employed in studies involving the metabolism and pharmacokinetics of clonazepam.

Medicine: Utilized in clinical toxicology to monitor clonazepam levels in patients.

Industry: Applied in the quality control of pharmaceutical products containing clonazepam.

Mecanismo De Acción

Target of Action

Clonazepam-d4, like its parent compound Clonazepam, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a significant role in reducing neuronal excitability throughout the nervous system .

Mode of Action

This compound enhances the effect of GABA by increasing the opening frequency of GABA-activated chloride channels , resulting in enhanced inhibitory neurotransmission . This increased frequency leads to an influx of chloride ions into the neuron, which causes hyperpolarization of the neuron. This hyperpolarization makes it less likely for a subsequent action potential to occur, thereby exerting an inhibitory effect on the neuron .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the GABAergic system . By enhancing the response of GABA receptors, this compound increases the inhibitory effects of GABA in the brain. This results in decreased neuronal excitability and has downstream effects on various neurological processes, including anxiety, seizure activity, and muscle relaxation .

Pharmacokinetics

This compound shares similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with Clonazepam. It is rapidly and extensively absorbed from the gastrointestinal tract, usually reaching peak serum concentrations in less than 4 hours after a single oral dose . This compound is extensively metabolized in the liver by reduction via CYP3A4 to produce 7-amino-clonazepam and by N-acetylation to form 7-acetamido-clonazepam . The metabolites of this compound are pharmacologically inactive .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of neuronal excitability . By enhancing the inhibitory effects of GABA, this compound can decrease the likelihood of action potentials in neurons, leading to reduced neuronal activity . This can result in a variety of effects depending on the specific neurons involved, but common outcomes include reduced anxiety, prevention of seizures, and muscle relaxation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of enzyme-inducing or inhibiting drugs can modify the metabolism of this compound . Additionally, factors such as the patient’s age, liver function, and overall health status can also impact the drug’s pharmacokinetics and overall effectiveness .

Análisis Bioquímico

Biochemical Properties

Clonazepam-d4 interacts with various enzymes and proteins in the body. It is extensively metabolized in the liver by reduction via the enzyme CYP3A4 to produce 7-amino-clonazepam, which is subsequently metabolized by acetylation via N-acetyl-transferase to form 7-acetamido-clonazepam . This compound is also hydroxylated, although the specific isoenzyme involved in this process has not been identified .

Cellular Effects

This compound, like other benzodiazepines, has significant effects on various types of cells and cellular processes. It enhances the activity of gamma-aminobutyric acid (GABA) at the GABA A receptor, resulting in the sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties for which the drugs are prescribed .

Molecular Mechanism

The mechanism of action of this compound appears to involve the enhancement of gamma-aminobutyric acid receptor responses . It binds to the benzodiazepine site of the GABAA receptor, thereby potentiating the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) .

Temporal Effects in Laboratory Settings

It is known that the drug distributes very rapidly to various organs and body tissues with preferential uptake by brain structures . The apparent volume of distribution has been documented as approximately 3 L/kg .

Dosage Effects in Animal Models

In animal models, the dosage effects of this compound are not well-studied. In dogs and cats, the suggested starting dose is 0.5 mg/kg p.o. q8–12h and 0.5 mg/cat p.o. q12–24h respectively .

Metabolic Pathways

This compound is metabolized principally in the liver . The metabolic pathways include hydroxylation, reduction of the nitro groups to amine groups, and the addition of acetate to the amino grouping . The major players in the metabolism of benzodiazepines that undergo phase I metabolism are CYP2C19 and CYP3A4 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It distributes very rapidly to various organs and body tissues with preferential uptake by brain structures . The apparent volume of distribution has been documented as approximately 3 L/kg .

Subcellular Localization

It is known that benzodiazepines, including this compound, bind to the benzodiazepine site of the GABAA receptor, which is located on the cell membrane .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Clonazepam-d4 involves the incorporation of deuterium atoms into the clonazepam molecule. This can be achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis of clonazepam. The reaction conditions typically involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry, is essential to confirm the incorporation of deuterium atoms .

Análisis De Reacciones Químicas

Types of Reactions: Clonazepam-d4 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form metabolites such as 7-amino-clonazepam and 7-acetamido-clonazepam.

Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.

Substitution: Substitution reactions can occur at the benzene ring or the diazepine ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Halogenation reactions often use reagents like chlorine or bromine in the presence of a catalyst.

Major Products Formed:

Oxidation: 7-amino-clonazepam and 7-acetamido-clonazepam.

Reduction: Reduced forms of this compound.

Substitution: Various halogenated derivatives.

Comparación Con Compuestos Similares

Clobazam: Another benzodiazepine with similar anticonvulsant properties.

Diazepam: Known for its anxiolytic and muscle relaxant effects.

Lorazepam: Used for its sedative and anxiolytic properties.

Midazolam: Commonly used as a sedative and for anesthesia.

Uniqueness of Clonazepam-d4: this compound is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable as an internal standard in mass spectrometry applications, where accurate quantification is essential .

Propiedades

IUPAC Name |

5-(2-chloro-3,4,5,6-tetradeuteriophenyl)-7-nitro-1,3-dihydro-1,4-benzodiazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClN3O3/c16-12-4-2-1-3-10(12)15-11-7-9(19(21)22)5-6-13(11)18-14(20)8-17-15/h1-7H,8H2,(H,18,20)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGBIGWXXNGSACT-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C2=NCC(=O)NC3=C2C=C(C=C3)[N+](=O)[O-])Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670077 | |

| Record name | Clonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170082-15-2 | |

| Record name | Clonazepam-d4 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3,2-c]Pyrazole-androst-4-en-17beta-ol](/img/structure/B593353.png)

![Cyclopropanecarboxaldehyde, 1-[(1-methylethyl)thio]- (9CI)](/img/new.no-structure.jpg)